molecular formula C11H23NO B13074118 4-[(Cyclohexylmethyl)amino]butan-2-ol CAS No. 1342382-47-1

4-[(Cyclohexylmethyl)amino]butan-2-ol

Katalognummer: B13074118
CAS-Nummer: 1342382-47-1
Molekulargewicht: 185.31 g/mol
InChI-Schlüssel: WXHVOGRJDLXPPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Cyclohexylmethyl)amino]butan-2-ol is a chemical compound with the molecular formula C₁₁H₂₃NO and a molecular weight of 185.31 g/mol . This compound is characterized by the presence of a cyclohexylmethyl group attached to an amino group, which is further connected to a butan-2-ol backbone. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclohexylmethyl)amino]butan-2-ol typically involves the reaction of cyclohexylmethylamine with butan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation, crystallization, or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(Cyclohexylmethyl)amino]butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-[(Cyclohexylmethyl)amino]butan-2-ol is utilized in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-[(Cyclohexylmethyl)amino]butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(Cyclohexylmethyl)amino]butan-1-ol
  • 4-[(Cyclohexylmethyl)amino]butan-3-ol
  • 4-[(Cyclohexylmethyl)amino]pentan-2-ol

Uniqueness

4-[(Cyclohexylmethyl)amino]butan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs. The position of the hydroxyl group and the cyclohexylmethyl substitution play a crucial role in its reactivity and interactions .

Eigenschaften

CAS-Nummer

1342382-47-1

Molekularformel

C11H23NO

Molekulargewicht

185.31 g/mol

IUPAC-Name

4-(cyclohexylmethylamino)butan-2-ol

InChI

InChI=1S/C11H23NO/c1-10(13)7-8-12-9-11-5-3-2-4-6-11/h10-13H,2-9H2,1H3

InChI-Schlüssel

WXHVOGRJDLXPPX-UHFFFAOYSA-N

Kanonische SMILES

CC(CCNCC1CCCCC1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.